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Technical Support Center: Optimizing Elabela (19-32) for Cell Assays

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Compound of Interest		
Compound Name:	Elabela(19-32)	
Cat. No.:	B15607937	Get Quote

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Elabela (19-32) for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Elabela (19-32) and what is its biological role?

Elabela (ELA), also known as Toddler or Apela, is a peptide hormone and a newly discovered endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2][3] [4] The full-length mature peptide is ELA-32, and Elabela (19-32) is a biologically active fragment of this peptide.[2][5] ELA and its fragments play crucial roles in various physiological processes, including cardiovascular system development and function, angiogenesis, and fluid homeostasis.[2][3][4] ELA(19-32) has been shown to bind to the APJ receptor, activate downstream signaling pathways such as $G\alpha 1$ and β -arrestin-2, and induce physiological effects like reduced arterial pressure and positive inotropic effects on the heart.[2][5][6]

Q2: What is the typical concentration range for Elabela (19-32) in cell-based assays?

The optimal concentration of Elabela (19-32) is highly dependent on the specific cell type, the assay being performed, and the expression level of the APJ receptor. Based on published literature, effective concentrations can range from the picomolar to the micromolar range. For instance, in HEK293 cells expressing the human APJ receptor, ELA(19-32) has an EC50 of 36 nM for receptor internalization.[6] In signaling pathway activation assays, the EC50 for Gai1



activation is 8.6 nM and for β-arrestin-2 recruitment is 166 nM.[6] For functional assays on isolated rat hearts, an EC50 as low as 1.5 pM has been reported for inducing changes in left ventricular developed pressure.[6] In studies on mesenchymal stem cells, concentrations of 5-20 μM have been used to promote proliferation and migration.[7]

Q3: How stable is Elabela (19-32) in cell culture medium?

While specific stability data for ELA(19-32) in cell culture medium is not readily available, studies on the parent molecule, ELA-32, provide some insights. ELA-32 has a half-life of approximately 47.2 minutes in human plasma.[8][9] Its degradation is much more rapid in kidney homogenates, with a half-life of about 44.2 seconds.[8][9] Given that ELA(19-32) is a smaller peptide fragment, it may also be susceptible to rapid degradation by proteases present in serum-containing cell culture medium. It is advisable to minimize the time between peptide reconstitution and its addition to the assay, and to consider using serum-free or reduced-serum conditions if assay performance is poor.

Troubleshooting Guide

Issue 1: No or weak response to Elabela (19-32) treatment.

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Possible Cause	Troubleshooting Step
Suboptimal Concentration	Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 10 µM) to determine the optimal concentration for your specific cell type and assay.
Low APJ Receptor Expression	Confirm the expression of the apelin receptor (APJ) in your cell line at both the mRNA and protein level (e.g., via RT-qPCR or Western blot/flow cytometry). Consider using a cell line known to express APJ or transiently transfecting your cells with an APJ expression vector.
Peptide Degradation	Prepare fresh stock solutions of Elabela (19-32) for each experiment. Minimize freeze-thaw cycles. Consider using a protease inhibitor cocktail in your assay medium if compatible with your experimental setup. The half-life of the parent ELA-32 peptide in rat plasma is short (<2 min).[6]
Incorrect Assay Endpoint	Ensure that the chosen assay is appropriate to detect the downstream effects of APJ activation in your cell type. Elabela can activate multiple signaling pathways, including Gαi-mediated inhibition of cAMP, β-arrestin recruitment, and activation of PI3K/AKT and ERK1/2 pathways. [1][2][10][11]

Issue 2: High background or non-specific effects.



Possible Cause	Troubleshooting Step	
Peptide Aggregation	Ensure the peptide is fully dissolved. Briefly vortex and centrifuge the stock solution before use. Consider using a different solvent for reconstitution if solubility issues are suspected.	
Contaminants in Peptide	Use high-purity, synthetic Elabela (19-32). Verify the purity of your peptide stock if possible.	
Off-target Effects	To confirm that the observed effects are mediated by the APJ receptor, use an APJ receptor antagonist (e.g., F13A) as a negative control.[12] The response to Elabela (19-32) should be blocked in the presence of the antagonist.	

Quantitative Data Summary

The following tables summarize key quantitative data for Elabela peptides from various in vitro and cell-based assays.

Table 1: Binding Affinities (Ki) of Elabela Peptides for the APJ Receptor

Peptide	Cell/Tissue Type Ki (nM)		Reference
Elabela (19-32)	-	0.93	[6]
ELA-32	Human Left Ventricle	Human Left Ventricle pKi = 9.59 ± 0.08	
ELA-21	Human Left Ventricle	pKi = 8.52 ± 0.11	[13]
ELA-11	Human Left Ventricle	pKi = 7.85 ± 0.05	[13]
ELA-32	-	1.343	[14]
ELA-21	-	4.364	[14]

Table 2: Potency (EC50/pD2) of Elabela Peptides in Functional Assays



Peptide	Assay	Cell Type	EC50/pD2	Reference
Elabela (19-32)	Gαi1 Activation	-	8.6 nM	[6]
Elabela (19-32)	β-arrestin-2 Recruitment	-	166 nM	[6]
Elabela (19-32)	Receptor Internalization	HEK293	36 nM	[6]
ELA-32	Inhibition of cAMP	CHO-K1	pD2 = 8.86 ± 0.09	[13]
ELA-21	Inhibition of cAMP	CHO-K1	pD2 = 8.78 ± 0.11	[13]
ELA-11	Inhibition of cAMP	CHO-K1	pD2 = 8.69 ± 0.11	[13]

Experimental Protocols

Protocol 1: Dose-Response Determination using a cAMP Assay

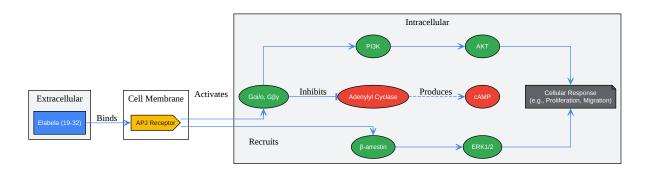
This protocol outlines a general procedure for determining the dose-response of Elabela (19-32) in a cell-based cAMP assay.

- Cell Seeding: Seed cells expressing the APJ receptor (e.g., CHO-K1 or HEK293 cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Peptide Preparation: Prepare a stock solution of Elabela (19-32) in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., 10^{-12} M to 10^{-5} M).
- Assay Procedure: a. Wash the cells with a serum-free medium. b. Pre-treat the cells with a phosphodiesterase inhibitor like IBMX (e.g., 40 μM) for 20 minutes to prevent cAMP degradation.[14] c. Stimulate the cells with a cAMP-inducing agent such as forskolin (e.g., 10 μM) for 10 minutes.[14] d. Add the different concentrations of Elabela (19-32) to the wells and incubate for 20 minutes.[14]



- cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
- Data Analysis: Plot the cAMP levels against the logarithm of the Elabela (19-32) concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

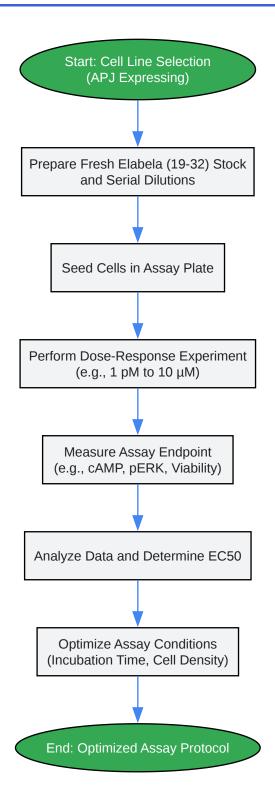
Visualizations



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Caption: Simplified Elabela (19-32) signaling pathway through the APJ receptor.

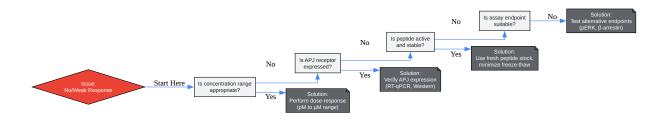




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Caption: Experimental workflow for optimizing Elabela (19-32) concentration.





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Caption: Troubleshooting decision tree for no or weak response to Elabela (19-32).

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